molecular formula C34H39N5O9 B1166199 Erucyl acetate CAS No. 103213-57-6

Erucyl acetate

Cat. No.: B1166199
CAS No.: 103213-57-6
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Description

Erucyl acetate is an ester compound formed from erucic acid and acetic acid. It is known for its applications in various fields, including biochemistry and industrial processes. The molecular formula of this compound is C24H46O2, and it has a molecular weight of 366.6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erucyl acetate can be synthesized through the esterification of erucic acid with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is as follows:

Erucic Acid+Acetic AcidErucyl Acetate+Water\text{Erucic Acid} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} Erucic Acid+Acetic Acid→Erucyl Acetate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Erucyl acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form erucic acid and other oxidation products.

    Reduction: It can be reduced to form erucyl alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Erucyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of erucyl acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with enzymes involved in lipid metabolism, such as acyl-CoA synthase.

    Pathways Involved: It is involved in the beta-oxidation pathway, where it is converted to erucyl-CoA and subsequently oxidized in the mitochondria.

Comparison with Similar Compounds

    Erucic Acid: A monounsaturated omega-9 fatty acid found in rapeseed oil.

    Erucyl Alcohol: The reduced form of erucyl acetate.

    Behenic Acid: A saturated fatty acid derived from the hydrogenation of erucic acid.

Uniqueness of this compound: this compound is unique due to its ester functional group, which imparts distinct chemical properties compared to its parent acid (erucic acid) and its reduced form (erucyl alcohol). This ester group makes this compound more reactive in certain chemical reactions, such as nucleophilic substitution .

Properties

IUPAC Name

[(Z)-docos-13-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNNQVPOKYHPKD-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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